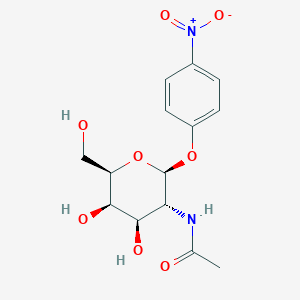

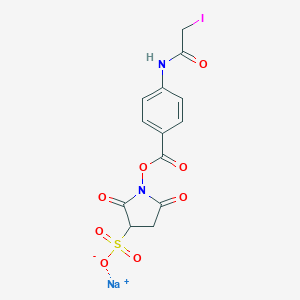

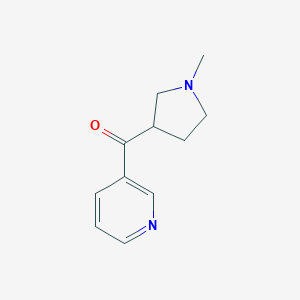

![molecular formula C24H23N3O3 B014191 6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one CAS No. 167095-10-5](/img/structure/B14191.png)

6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one

Overview

Description

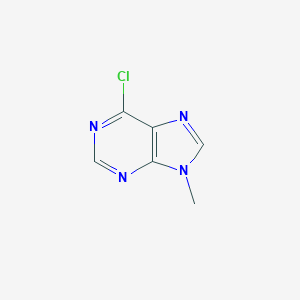

6-Amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one (6-Amino-3',6'-BDMSX) is a highly versatile, synthetic chemical compound that has been used in a variety of scientific research applications. It is a member of the xanthene family, which is a group of compounds that are characterized by their strong fluorescent properties. 6-Amino-3',6'-BDMSX has been used in a variety of experiments, including those related to drug delivery, imaging, and diagnostics.

Scientific Research Applications

Bioimaging

5-Aminotetramethyl Rhodamine: is widely used in bioimaging due to its excellent optical properties. It serves as a fluorescent marker, enabling the visualization of cellular components and biological processes . This application is crucial in medical diagnostics and research, allowing for the observation of live cells and tissues without invasive procedures.

Disease Diagnosis and Treatment

The compound’s derivatives have been designed to integrate diagnostic and therapeutic functions, particularly in the context of cancer and bacterial infections . This dual functionality is significant for developing molecular libraries that can be used for both diagnosing diseases and delivering targeted therapies.

Chemosensors

Rhodamine-based chemosensors, including those derived from 5-Aminotetramethyl Rhodamine , are instrumental in detecting various ions and biomolecules . These sensors are highly sensitive and efficient, making them valuable tools for monitoring food safety and human health.

Environmental Monitoring

The sensitivity of rhodamine derivatives to specific ions makes them suitable for environmental monitoring. They can detect trace amounts of hazardous substances in water and soil, aiding in pollution control and ensuring ecological safety .

Drug Development

Benzofuran derivatives, which include 5-Aminotetramethyl Rhodamine , have shown potential in drug development due to their bioactivity. They exhibit anti-tumor, antibacterial, anti-oxidative, and anti-viral activities, making them promising candidates for new pharmaceuticals .

Material Science

In material science, the optical properties of 5-Aminotetramethyl Rhodamine are exploited to create advanced materials with specific fluorescence characteristics. These materials can be used in various applications, from sensors to display technologies .

Mechanism of Action

Target of Action

5-Aminotetramethyl Rhodamine, also known as 6-Amino-3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one, is a derivatized rhodamine compound . It is primarily used as a fluorescent probe in the field of biochemistry and cell biology . The primary targets of this compound are proteins, nucleic acids, and cellular molecules that it labels for imaging and fluorescence detection .

Mode of Action

The compound works by binding to its targets and emitting fluorescence when excited at a specific wavelength . This fluorescence can then be detected and used to visualize the location and movement of the target molecules within cells .

Biochemical Pathways

The exact biochemical pathways affected by 5-Aminotetramethyl Rhodamine are dependent on the specific targets it is used to label. It is widely used in various biochemical and cellular pathways for the purpose of visualizing and tracking the movement of proteins, nucleic acids, and other cellular molecules .

Pharmacokinetics

As a research tool, it is typically applied directly to cells in a laboratory setting, and its bioavailability would depend on the specific experimental conditions .

Result of Action

The primary result of the action of 5-Aminotetramethyl Rhodamine is the production of fluorescence that allows for the visualization of its target molecules . This can provide valuable information about the location, movement, and interactions of these molecules within cells, contributing to our understanding of various cellular processes .

Action Environment

The action, efficacy, and stability of 5-Aminotetramethyl Rhodamine can be influenced by various environmental factors. For example, the pH of the environment can affect the fluorescence intensity of rhodamines . Additionally, the compound’s effectiveness can be influenced by the presence of other molecules that may interfere with its binding to its targets or its fluorescence emission . Proper experimental controls and conditions are therefore crucial for ensuring the effective use of this compound as a fluorescent probe .

properties

IUPAC Name |

6-amino-3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3/c1-26(2)15-6-9-19-21(12-15)29-22-13-16(27(3)4)7-10-20(22)24(19)18-8-5-14(25)11-17(18)23(28)30-24/h5-13H,25H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDBRTCWHLGIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50408315 | |

| Record name | 5-Aminotetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167095-10-5 | |

| Record name | 5-Aminotetramethylrhodamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50408315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.